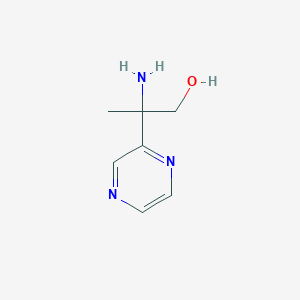

2-Amino-2-(pyrazin-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-2-pyrazin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H11N3O/c1-7(8,5-11)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3 |

InChI Key |

GCHQHDIIPBYJNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=NC=CN=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 2-Amino-2-(pyrazin-2-yl)propan-1-ol, two primary disconnections are evident.

A carbon-carbon (C-C) bond disconnection between the pyrazine (B50134) ring and the quaternary carbon atom (Disconnection A) leads to a pyrazinyl anion equivalent (or a corresponding organometallic reagent) and a chiral aminopropanol (B1366323) electrophile. This approach focuses on forming the key C-C bond as a late-stage step.

A second strategy involves a carbon-nitrogen (C-N) bond disconnection (Disconnection B), which simplifies the molecule into a pyrazine-substituted ketone precursor and an ammonia (B1221849) equivalent. This approach hinges on the effective asymmetric amination of the keto group.

A third, highly effective disconnection (Disconnection C) relies on a chiral pool approach , tracing the molecule back to a readily available α-amino acid like alanine. mdpi.combaranlab.org This strategy preserves the inherent chirality of the starting material throughout the synthesis.

These disconnections suggest several feasible forward synthetic pathways, including the addition of pyrazinyl organometallics to protected amino-ketones, asymmetric reductive amination of a pyrazinyl ketone, or the elaboration of a chiral amino acid. youtube.com

Direct Synthetic Approaches

Direct approaches aim to construct the molecule in a highly convergent manner, often establishing the key stereocenter in a single, controlled step.

The stereoselective synthesis of amino alcohols can be achieved with high efficiency using modern catalytic methods. nih.govdiva-portal.org A plausible route to enantiopure this compound involves the asymmetric transfer hydrogenation of a suitable α-aminoketone precursor. nih.gov This method is known for its operational simplicity and high enantioselectivity for a wide range of substrates.

The synthesis would begin with 2-acetylpyrazine, which undergoes α-amination to produce 2-amino-1-(pyrazin-2-yl)propan-1-one. This intermediate, without the need for protecting groups, can then be subjected to ruthenium-catalyzed asymmetric transfer hydrogenation to yield the target amino alcohol with high enantiomeric excess. nih.gov

Table 1: Hypothetical Asymmetric Synthesis Data

| Step | Reaction | Catalyst/Reagents | Plausible Yield | Plausible ee |

|---|---|---|---|---|

| 1 | α-Amination of 2-acetylpyrazine | Mn/NH₄Cl | ~60-70% | N/A |

This pathway is attractive due to its brevity and the high level of stereocontrol typically exerted by well-established ruthenium catalysts, which simplifies the synthesis of medicinally important compounds. nih.gov

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single pot by combining three or more starting materials. beilstein-journals.orgmdpi.com While specific MCRs for the direct synthesis of this compound are not extensively documented, a hypothetical approach based on the Ugi reaction could be envisioned.

An Ugi-type four-component reaction could theoretically combine pyrazine-2-carbaldehyde, ammonia, a suitable isocyanide (e.g., tert-butyl isocyanide), and an acid component. The resulting Ugi product would contain the pyrazine moiety and the α-amino core, which would then require subsequent chemical transformations to convert the isocyanide-derived group into the methyl and hydroxymethyl functionalities of the target compound. The development of novel MCRs remains a vibrant area of research for the synthesis of diverse heterocyclic compounds. researchgate.net

Convergent Synthetic Routes from Readily Available Precursors

Convergent syntheses involve preparing key fragments of the target molecule separately before combining them in the final stages. This approach is often highly efficient and flexible.

A versatile route can be designed starting from common pyrazine derivatives. researchgate.netslideshare.net One such pathway begins with pyrazine-2-carbonitrile.

Grignard Addition: Reaction of pyrazine-2-carbonitrile with methylmagnesium bromide (MeMgBr) would yield 2-acetylpyrazine after hydrolytic workup.

Strecker-type Synthesis: 2-Acetylpyrazine can then undergo a Strecker reaction with sodium cyanide and ammonium (B1175870) chloride to form the corresponding α-aminonitrile.

Hydrolysis and Reduction: Selective hydrolysis of the nitrile group to a carboxylic acid, followed by reduction of the acid to the primary alcohol, would yield the target compound. Careful selection of reducing agents would be necessary to avoid reduction of the pyrazine ring.

This route allows for the systematic construction of the amino alcohol side chain on a pre-existing pyrazine core.

The chiral pool approach is one of the most powerful strategies for asymmetric synthesis, utilizing naturally occurring enantiopure compounds as starting materials. mdpi.comuh.edu L-Alanine (or its ester) is an ideal precursor for the synthesis of (S)-2-Amino-2-(pyrazin-2-yl)propan-1-ol. researchgate.net

The synthesis would proceed as follows:

Protection: The amino group of L-alanine methyl ester is protected, for example, as a Boc-derivative (tert-butyloxycarbonyl).

Weinreb Amide Formation: The methyl ester is converted to the N,O-dimethylhydroxylamide (Weinreb amide). This functional group is stable to organometallic reagents but allows for controlled addition to form a ketone.

Grignard Reaction: The protected Weinreb amide is reacted with a pyrazin-2-yl Grignard reagent (or pyrazin-2-yl lithium) to form the corresponding ketone, Boc-protected (S)-2-amino-1-(pyrazin-2-yl)propan-1-one.

Reduction and Deprotection: The ketone is reduced to the secondary alcohol. Finally, simultaneous reduction of the Boc-protected amine and the pyrazine ring can be challenging, so a two-step reduction or a selective reduction followed by deprotection would be employed to yield the final product. A more direct route involves the reduction of the carboxylic acid of Boc-L-alanine to the alcohol (Boc-L-alaninol) first. google.com The alcohol can then be oxidized to an aldehyde, followed by the addition of a pyrazinyl nucleophile and subsequent deprotection.

Table 2: Key Steps in a Chiral Pool Synthesis from L-Alanine

| Starting Material | Key Intermediate | Transformation | Reagents |

|---|---|---|---|

| Boc-L-Alanine | Boc-L-Alanine Weinreb Amide | Amide formation | N,O-Dimethylhydroxylamine, coupling agent |

| Boc-L-Alanine Weinreb Amide | Boc-(S)-2-amino-1-(pyrazin-2-yl)propan-1-one | Grignard Reaction | 2-Pyrazinylmagnesium bromide |

This chiral pool strategy is highly advantageous as it secures the stereochemistry of the crucial C2-center from the very beginning of the synthetic sequence. baranlab.org

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of a chiral molecule like this compound hinges on the meticulous optimization of reaction conditions. Key parameters that profoundly influence the yield and enantioselectivity include the choice of catalyst and ligand, the solvent system, and the reaction temperature.

The asymmetric synthesis of the target compound can be approached via two primary retrosynthetic disconnections: the asymmetric addition of a methyl group equivalent to a pyrazinyl amino ketone precursor, or the asymmetric addition of an aminomethyl equivalent to a pyrazinyl ketone. A more feasible and documented approach for analogous systems involves the asymmetric addition of an organometallic reagent to a ketone.

A promising strategy is the asymmetric addition of a Grignard reagent to a suitable pyrazinyl ketone precursor in the presence of a chiral ligand. Research has demonstrated the efficacy of N,N,O-tridentate chiral ligands derived from trans-1,2-diaminocyclohexane (DACH) in mediating the asymmetric addition of Grignard reagents to prochiral ketones, affording chiral tertiary alcohols with high enantioselectivity. nih.govrsc.org These ligands create a well-defined chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the ketone.

The design of these ligands is crucial. For instance, the introduction of a biaryl fragment into the ligand structure has been shown to be critical for controlling stereoselectivity. nih.gov By fine-tuning the steric and electronic properties of the ligand, such as through the introduction of bulky or electron-withdrawing groups, the enantioselectivity of the addition can be significantly enhanced.

Another powerful class of ligands for asymmetric catalysis are phosphoramidites. nih.gov These monodentate ligands have shown exceptional levels of stereocontrol in a variety of transition-metal-catalyzed reactions. For instance, nickel complexes of spiro phosphoramidites have been successfully employed in the highly enantioselective reductive coupling of dienes and aldehydes. nih.gov While this specific reaction is not directly applicable, it highlights the potential of phosphoramidite (B1245037) ligands in controlling the stereochemistry of reactions involving prochiral carbonyl compounds.

A plausible synthetic route to this compound could involve the enantioselective reduction of a corresponding α-amino ketone. Biocatalysis offers a powerful and environmentally friendly approach for such transformations. Studies have shown the successful enantioselective bioreduction of various nitrogen-heteroaromatic ketones to their corresponding chiral alcohols. nih.gov Notably, the reduction of 2-acetylpyrazine to the corresponding chiral alcohol has been achieved with excellent enantioselectivity using plant-based biocatalysts. nih.gov This suggests that an appropriately substituted α-amino pyrazinyl ketone could be a viable substrate for a similar biocatalytic reduction.

Below is a table summarizing potential catalyst and ligand systems for the asymmetric synthesis of a chiral tertiary alcohol precursor to the target compound, based on analogous reactions.

| Catalyst Precursor | Chiral Ligand Type | Substrate Type | Reaction Type | Reported Enantioselectivity (for analogous systems) | Reference(s) |

| Grignard Reagent (e.g., MeMgBr) | N,N,O-tridentate DACH-derived | Prochiral ketone | Asymmetric Grignard Addition | Up to 95% ee | nih.govrsc.org |

| Ni(cod)₂ | Spiro Phosphoramidite | Aldehyde/Diene | Asymmetric Reductive Coupling | High ee | nih.govfigshare.com |

| Plant-based biocatalyst (e.g., from purple carrots) | N/A | Nitrogen-heteroaromatic ketone | Enantioselective Bioreduction | Excellent ee | nih.gov |

The choice of solvent and the control of reaction temperature are critical parameters that can dramatically impact the yield and stereoselectivity of an asymmetric synthesis. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the geometry of the transition state.

In the context of asymmetric Grignard additions, the solvent plays a crucial role in the aggregation state and reactivity of the organomagnesium reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. The specific solvent can influence the enantioselectivity of the reaction. For example, in some asymmetric reductions of ketones, switching from THF to a less coordinating solvent like toluene (B28343) has been shown to have a positive effect on the enantiomeric excess (ee).

Temperature control is paramount in asymmetric synthesis as the difference in activation energies for the formation of the two enantiomers is often small. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state with the lower activation energy. However, this often comes at the cost of a slower reaction rate. Therefore, a careful balance must be struck to achieve both high selectivity and a practical reaction time. In many asymmetric additions to carbonyls, reactions are conducted at low temperatures, sometimes as low as -78 °C, to maximize stereocontrol.

The following table illustrates the potential impact of solvent and temperature on the outcome of asymmetric reactions relevant to the synthesis of the target compound's precursors.

| Reaction Type | Solvent | Temperature Range | General Effect on Selectivity and Yield |

| Asymmetric Grignard Addition | Ethereal (e.g., THF, Et₂O), Toluene | -78 °C to Room Temperature | Lower temperatures generally increase enantioselectivity. Solvent choice can impact catalyst and reagent solvation, affecting stereochemical outcome. |

| Transition Metal-Catalyzed Coupling | Aprotic (e.g., THF, Toluene, CH₂Cl₂) | -20 °C to 80 °C | Optimal temperature is catalyst and substrate dependent. Solvent can influence catalyst activity and stability. |

| Biocatalytic Reduction | Aqueous Buffer | Ambient Temperature | Temperature and pH must be optimized for enzyme activity and stability to ensure high conversion and enantioselectivity. |

Methodologies for Structural and Spectroscopic Elucidation of 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the atomic and molecular environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1D, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. weebly.com It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

1D NMR Spectroscopy: One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for initial structural assessment. researchgate.netupi.edu

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For a molecule like 2-Amino-2-(pyrazin-2-yl)propan-1-ol, one would expect distinct signals for the protons on the pyrazine (B50134) ring, the methyl group, the methylene (B1212753) group, and the exchangeable protons of the amino and hydroxyl groups. researchgate.netfiveable.me The chemical shifts of the pyrazine protons would be in the aromatic region, while the aliphatic protons would appear at higher field.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line. The chemical shifts of the carbon atoms in the pyrazine ring would be in the downfield region characteristic of aromatic and heteroaromatic systems, while the aliphatic carbons would be found at higher field. researchgate.netupi.edu

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlations between different nuclei, which is crucial for assembling the molecular structure, especially for complex molecules. ipb.ptyoutube.comnanalysis.comwalisongo.ac.idemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out spin systems within a molecule, for instance, identifying the protons of the pyrazine ring that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nanalysis.comsdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.com This is critical for connecting different fragments of the molecule, for example, by showing a correlation between the methyl protons and the quaternary carbon of the propanol (B110389) backbone, as well as with carbons in the pyrazine ring.

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| Propan-1-ol | ~3.6 (CH₂OH), ~1.6 (CH₂), ~0.9 (CH₃) | ~64 (CH₂OH), ~26 (CH₂), ~10 (CH₃) |

| 2-Aminopropane | ~2.7 (CH), ~1.0 (CH₃), ~1.2 (NH₂) | ~44 (CH), ~25 (CH₃) |

This table presents approximate chemical shift values for propan-1-ol and 2-aminopropane for illustrative purposes and does not represent actual data for this compound.

Infrared (IR) and Raman Spectroscopic Analysis Approaches for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. fiveable.memt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. pressbooks.pub For this compound, key expected absorptions would include:

O-H stretching from the alcohol group, typically a broad band in the region of 3200-3600 cm⁻¹.

N-H stretching from the primary amine group, which usually appears as two sharp bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com

C-H stretching from the aromatic pyrazine ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹).

C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region. elixirpublishers.comcore.ac.uk

C-O stretching of the primary alcohol, typically in the 1000-1200 cm⁻¹ region.

C-N stretching of the amine, which can be observed in the 1020-1335 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. mt.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the pyrazine ring are expected to give strong Raman signals. nih.gov

The following table presents characteristic IR absorption frequencies for the functional groups expected in this compound.

| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Primary Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Primary Amine (N-H) | Bending | 1580-1650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Pyrazine Ring (C=N, C=C) | Stretching | 1400-1600 |

| Alcohol (C-O) | Stretching | 1000-1200 |

| Amine (C-N) | Stretching | 1020-1335 |

This table provides general frequency ranges for the indicated functional groups and is for illustrative purposes.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgmiamioh.edu

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₇H₁₁N₃O), the exact mass can be calculated and compared to the experimental value.

Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for polar and thermally labile molecules like amino alcohols, as they typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. frontiersin.orgnih.govyoutube.comamericanpharmaceuticalreview.com

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine or the oxygen atom of the alcohol is a common fragmentation pattern for amines and alcohols. youtube.comlibretexts.orgwhitman.edu

Loss of small neutral molecules: The loss of water (H₂O) from the alcohol group or ammonia (B1221849) (NH₃) from the amine group are also expected fragmentation pathways. youtube.com

Cleavage of the pyrazine ring: Fragmentation of the heterocyclic ring can also occur, providing further structural clues.

The following table illustrates potential fragmentation patterns for this compound.

| Fragmentation | Lost Neutral Fragment | m/z of Fragment Ion |

| Loss of hydroxymethyl radical | •CH₂OH | [M - 31]⁺ |

| Loss of methyl radical | •CH₃ | [M - 15]⁺ |

| Loss of water | H₂O | [M - 18]⁺ |

| Loss of ammonia | NH₃ | [M - 17]⁺ |

This table shows hypothetical fragmentation patterns and the corresponding mass-to-charge ratios of the resulting ions.

Solid-State Structural Determination Methodologies

While spectroscopic methods provide information about the molecule in solution or in the gas phase, solid-state techniques can determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These methods are particularly useful for determining the enantiomeric purity and can also be used to assign the absolute configuration of a chiral compound. nih.govrsc.orgresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption bands of the chromophores in the molecule. The sign and intensity of the Cotton effects are characteristic of a particular enantiomer.

Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be determined.

Absolute Configuration: The absolute configuration can often be assigned by comparing the experimental CD spectrum to the spectra of related compounds with known absolute configurations or by using empirical rules that correlate the sign of the Cotton effect with the stereochemistry of the chromophore's environment. nih.gov For this compound, the pyrazine ring acts as a chromophore, and its interaction with the chiral center would give rise to a characteristic CD spectrum.

Circular Dichroism (CD) Spectroscopy Methodologies

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly valuable for determining the stereochemistry of pyrazine derivatives due to the presence of chromophoric groups that absorb in the accessible ultraviolet (UV) and visible regions.

For a compound like this compound, the pyrazine ring and the amino group act as chromophores. The electronic transitions of these groups, when perturbed by the chiral center, give rise to characteristic CD signals. A series of pyrazinoyl-amino-esters, -amino-alcohols, and -amines, all with the (S)-configuration, have been synthesized and their spectral data analyzed. The CD spectra of these derivatives show sign reversal in the medium bands at approximately 270 and 240 nm. rsc.org This behavior has been rationalized as being due to differences in conformational isomerism. rsc.org

The methodology for acquiring CD spectra for a compound such as this compound would typically involve dissolving the sample in a suitable solvent that does not absorb in the region of interest. The concentration of the solution is carefully chosen to optimize the signal-to-noise ratio. The CD spectrum is then recorded over a range of wavelengths, typically from the far-UV to the near-UV region. In a study on a chiral hemiporphyrazine derivative, CD spectra were recorded across a wavelength range of 220-450 nm. nih.gov For N-(2-pyrazinoyl)-α-amino-esters and related compounds, CD spectra were analyzed to understand conformational isomerism. rsc.org

Table 1: Illustrative CD Spectral Data for a Chiral Pyrazine Derivative

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

|---|---|

| 270 | +5.2 |

| 240 | -3.8 |

Note: The data in this table is illustrative and represents typical values for a chiral pyrazine derivative.

Optical Rotatory Dispersion (ORD) Techniques

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are closely related phenomena, and an ORD spectrum can be mathematically derived from a CD spectrum, and vice versa, through the Kronig-Kramers transforms.

The ORD spectrum of a chiral compound like this compound would exhibit a plain curve at wavelengths far from an absorption maximum and a Cotton effect (a characteristic change in optical rotation) in the vicinity of an absorption band. The sign of the Cotton effect can be used to deduce stereochemical information.

The experimental setup for ORD is similar to that for polarimetry, but the measurement is performed over a range of wavelengths. The sample is placed in a polarimeter cell, and the optical rotation is measured at various wavelengths using a series of filters or a monochromator. General principles of ORD are well-established for the analysis of proteins and polypeptides. nih.gov

Table 2: Illustrative ORD Data for a Chiral Pyrazine Derivative

| Wavelength (nm) | Specific Rotation ([α]) |

|---|---|

| 589 (Sodium D-line) | +15.3° |

| 436 | +30.1° |

Note: The data in this table is illustrative and represents typical values for a chiral pyrazine derivative.

The combination of CD and ORD spectroscopy provides a powerful toolkit for the structural elucidation of chiral molecules like this compound. While specific experimental data for this compound is not available in the provided search results, the methodologies applied to closely related pyrazine-containing chiral molecules offer a clear blueprint for how such an analysis would be conducted. rsc.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-pyrazinoyl)-α-amino-esters |

| N-(2-pyrazinoyl)-α-amino-alcohols |

| N-(2-pyrazinoyl)-α-amines |

Reactivity Profiles and Mechanistic Investigations of 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol

Reactivity of the Amino Alcohol Functionality

The amino alcohol motif is a critical pharmacophore in many biologically active molecules. Its reactivity is characterized by the nucleophilic nature of both the amino and hydroxyl groups. Selective functionalization of one group in the presence of the other often requires careful selection of reagents and reaction conditions, or the use of protecting group strategies.

The primary hydroxyl group in 2-Amino-2-(pyrazin-2-yl)propan-1-ol can undergo several key transformations, including acylation to form esters, etherification to form ethers, and oxidation to yield aldehydes or carboxylic acids.

Acylation: The formation of esters via acylation is a fundamental transformation. To achieve selective O-acylation without competing N-acylation at the primary amine, the greater nucleophilicity of the amine must be addressed. One effective strategy involves performing the reaction under acidic conditions. nih.gov Protonation of the amino group suppresses its nucleophilicity, allowing for the chemoselective acylation of the hydroxyl group by reagents like acyl halides or anhydrides. nih.gov

Etherification: Synthesis of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This typically involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. However, the presence of the acidic N-H proton on the amino group and the potential for competing N-alkylation necessitate the use of an amine-protecting group prior to etherification.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid.

Oxidation to Aldehydes: Achieving selective oxidation to the aldehyde without affecting the amine or the pyrazine (B50134) ring requires mild conditions. Catalyst systems such as 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of copper have been shown to be highly effective for the chemoselective aerobic oxidation of unprotected amino alcohols. nih.gov This method offers high yields at ambient temperature. nih.gov

Oxidation to Carboxylic Acids: More vigorous oxidation can convert the primary alcohol to a carboxylic acid. Recent developments have shown that copper-catalyzed aerobic oxidation, assisted by co-catalysts like TEMPO and KHSO₄, can effectively oxidize primary alcohols, including sensitive amino alcohols, to their corresponding carboxylic acids under mild conditions. rsc.org This approach demonstrates broad functional group compatibility. rsc.org

Table 1: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| O-Acylation | Acyl Halide (R-COCl), Acid | Ester | Acidic conditions protonate the amine, enabling selective reaction at the hydroxyl group. nih.gov |

| Etherification | 1. Amine Protection (e.g., Boc) 2. Base (e.g., NaH) 3. Alkyl Halide (R-X) | Ether | Protection of the amine is crucial to prevent N-alkylation and deprotonation competition. | | Oxidation to Aldehyde | AZADO/Cu Catalyst, Air | Aldehyde | Highly chemoselective for the alcohol, leaving the amine group intact. nih.gov | | Oxidation to Carboxylic Acid | Cu(NO₃)₂, TEMPO, KHSO₄, O₂ | Carboxylic Acid | Efficient conversion to the carboxylic acid under mild, aerobic conditions. rsc.org |

The primary amino group is a key site for introducing structural diversity through the formation of amides, N-alkylation, and the strategic use of protecting groups.

Amidation: The primary amine can readily react with activated carboxylic acid derivatives (such as acyl chlorides or anhydrides) or with carboxylic acids in the presence of coupling agents to form stable amide bonds. When reacting with a bifunctional amino alcohol, selective N-acylation can be achieved over O-acylation by using specific methods, such as forming a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts preferentially with the amino group. google.com

Reductive Amination: Reductive amination is a powerful and widely used method for the N-alkylation of amines. masterorganicchemistry.comwikipedia.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are effective because they are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com Protecting-group-free methods have also been developed, which rely on careful control of pH and reagent stoichiometry to achieve selective synthesis of primary amines, a concept adaptable to secondary amine synthesis. nih.govacs.org

Protection Strategies: Given the presence of two reactive nucleophilic groups, the use of protecting groups is essential for achieving regioselectivity in many synthetic sequences. organic-chemistry.orgwikipedia.org The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, is particularly relevant. organic-chemistry.orgwikipedia.org

Amine Protection: The tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group are among the most common amine protecting groups. numberanalytics.comlibretexts.org The Boc group is stable to bases but is readily removed under acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is stable to acids but is cleaved by bases like piperidine. numberanalytics.comlibretexts.org

Hydroxyl Protection: Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and benzyl (B1604629) (Bn) ethers. numberanalytics.comlibretexts.org TBDMS ethers are typically removed with fluoride (B91410) sources (e.g., TBAF), while benzyl ethers are cleaved by hydrogenolysis. libretexts.org

Simultaneous Protection: For 1,2-amino alcohols, cyclic N,O-acetals (like oxazolidines) can be used to protect both functionalities simultaneously. thieme-connect.de

Table 2: Common Orthogonal Protecting Group Strategies

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Boc₂O, Base (e.g., Et₃N) | Strong Acid (e.g., TFA, HCl) libretexts.org |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine) libretexts.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | BnBr, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) libretexts.org |

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. thieme-connect.de This π-deficient character makes it resistant to electrophilic attack but susceptible to nucleophilic and radical substitutions, as well as metal-catalyzed cross-coupling reactions. thieme-connect.dersc.org

Direct electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult. thieme-connect.dewikipedia.org The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. In acidic media, required for many EAS reactions like nitration or sulfonation, the nitrogen atoms become protonated, leading to the formation of a pyrazinium cation which is even more deactivated. wikipedia.orgstackexchange.comresearchgate.net

Successful electrophilic substitutions typically require the presence of strong electron-donating (activating) groups on the pyrazine ring or conversion of the pyrazine to its N-oxide. thieme-connect.dewikipedia.orgresearchgate.net The N-oxide introduces electron density back into the ring system, facilitating electrophilic attack. The amino alcohol substituent on this compound is an alkyl group, which is only weakly activating and is generally insufficient to overcome the strong deactivating effect of the ring nitrogens.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocycles like pyrazine, provided a suitable leaving group (typically a halogen) is present on the ring. thieme-connect.deyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity. youtube.com

For a substituted pyrazine, nucleophilic attack is favored at the positions ortho or para to the ring nitrogens (C-2, C-3, C-5, C-6), as these positions can best stabilize the negative charge of the intermediate. acs.orgstackexchange.com Therefore, if this compound were synthesized from a precursor like 2-chloro- or 2-bromopyrazine, the remaining halogen atoms at positions 3, 5, or 6 would be susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiolates). The regioselectivity of substitution on dichloropyrazines can be influenced by the electronic nature of existing substituents. acs.org

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of pyrazine rings. rsc.orgutwente.nlrsc.org These reactions typically require a halopyrazine (e.g., chloro-, bromo-, or iodopyrazine) as a starting material to undergo oxidative addition to the metal catalyst (commonly palladium). researchgate.net A wide variety of C-C and C-heteroatom bonds can be formed using this methodology.

Suzuki Coupling: This palladium-catalyzed reaction couples a halopyrazine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is widely used to form new carbon-carbon bonds and is tolerant of many functional groups. researchgate.net

Heck Coupling: This reaction involves the palladium-catalyzed coupling of a halopyrazine with an alkene to form a substituted pyrazinyl-alkene. researchgate.net

Sonogashira Coupling: This reaction couples a halopyrazine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to yield pyrazinyl-alkynes. researchgate.net

Stille Coupling: This involves the coupling of a halopyrazine with an organostannane reagent, catalyzed by palladium. rsc.org

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner, often with a nickel or palladium catalyst, to couple with a halopyrazine.

These reactions provide a robust platform for elaborating the pyrazine core of this compound, assuming it is prepared from or can be converted to a halogenated derivative.

Table 3: Major Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Halopyrazine + Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl/Vinyl) |

| Heck | Halopyrazine + Alkene | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C-C (Alkenyl) |

| Sonogashira | Halopyrazine + Terminal Alkyne | Pd(0) or Pd(II) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | C-C (Alkynyl) |

| Stille | Halopyrazine + Organostannane (R-SnBu₃) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄) | C-C (Alkyl/Aryl/Vinyl) |

| Kumada | Halopyrazine + Grignard Reagent (R-MgX) | Ni or Pd complex (e.g., Ni(dppp)Cl₂) | C-C (Alkyl/Aryl) |

Scientific Data Unavilable for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data could be located for the chemical compound this compound regarding its reactivity profiles, intramolecular interactions, conformational dynamics, or mechanistic studies.

The investigation included searches for:

Reactivity Profiles: Information on how this compound reacts with other chemical entities, its stability under various conditions, and its potential to undergo specific types of chemical transformations.

Intramolecular Interactions and Conformational Dynamics: Studies, such as those using computational chemistry or spectroscopic methods (e.g., NMR), that would describe the three-dimensional structure of the molecule, the interactions between its different parts, and how its shape might change over time.

Mechanistic Studies: Detailed investigations into the step-by-step processes of any chemical reactions involving this compound, including the use of techniques like isotopic labeling and kinetic analysis to elucidate reaction pathways.

While information exists for structurally related compounds, such as other pyrazine derivatives and amino alcohols, the strict focus on This compound precludes the use of such analogous data.

Therefore, the generation of a scientifically accurate article based on the requested outline is not possible due to the absence of foundational research on this particular compound.

Computational and Theoretical Investigations of 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and related electronic properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a favorable balance between computational cost and accuracy. nih.gov For 2-Amino-2-(pyrazin-2-yl)propan-1-ol, DFT studies are crucial for determining its most stable three-dimensional structure.

The process begins with geometry optimization, where the atomic coordinates are adjusted to find the minimum energy conformation on the potential energy surface. Functionals like B3LYP, combined with basis sets such as 6-311+G(d,p), are commonly used for this purpose. researchgate.net This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The pyrazine (B50134) ring, being an electron-withdrawing N-heterocycle, significantly influences the geometry and electronic properties of the entire molecule. researchgate.net

Once the optimized geometry is obtained, DFT can predict various energetic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. science.gov Computational studies on other pyrazine derivatives have shown a strong correlation between these frontier orbital energies and the molecule's observed chemical or biological activity. science.gov

Illustrative Optimized Geometry Parameters for this compound (DFT/B3LYP) Note: The following data is illustrative of typical results from DFT calculations, as specific experimental or published computational data for this exact molecule is not available.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C(pyrazin)-C(propan) | 1.52 Å |

| C(propan)-N(amino) | 1.47 Å | |

| C(propan)-C(hydroxyl) | 1.54 Å | |

| C(hydroxyl)-O | 1.43 Å | |

| Bond Angles | N-C-C(pyrazin) | 109.5° |

| C(pyrazin)-C-C(hydroxyl) | 111.0° | |

| C-C-O | 112.5° | |

| Dihedral Angles | C(pyrazin)-C-C-O | -65.0° |

| N-C-C-O | 175.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy, especially for systems where electron correlation is critical.

For amino alcohols, ab initio calculations have been successfully used to study complex reaction mechanisms, such as the amino alcohol-promoted reaction of dialkylzincs with aldehydes. acs.org In such studies, ab initio methods can accurately model the transition states and intermediates, clarifying the reaction pathways and the role of the amino alcohol as a catalyst or promoter. acs.orgacs.org For this compound, high-accuracy ab initio calculations could be employed to benchmark DFT results and to investigate specific phenomena like intramolecular hydrogen bonding with high precision.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule often depend on its preferred conformation.

Computational methods explore the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles (e.g., around the C-C and C-O bonds of the propanol (B110389) side chain). For each conformation, a geometry optimization and energy calculation are performed. The results are used to construct a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.net Studies on similar 2-substituted piperazines and propanolamine derivatives have shown that specific conformations can be significantly stabilized by intramolecular interactions, such as hydrogen bonds between the hydroxyl proton and the amino nitrogen or a pyrazine nitrogen. nih.gov The axial conformation is often preferred in such cyclic and pseudo-cyclic systems to accommodate these interactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Vibrational Frequencies (IR/Raman): After a DFT geometry optimization finds a minimum energy structure, the calculation of second derivatives of the energy with respect to atomic positions yields harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, O-H stretch, C=N ring modes). The predicted spectrum can be compared with experimental Infrared (IR) and Raman spectra to confirm the structure and assign the observed absorption bands. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). These predictions are valuable for assigning signals in complex experimental NMR spectra.

Illustrative Predicted Spectroscopic Data for this compound Note: The following data is illustrative and represents typical values that would be generated by DFT calculations.

| Parameter | Predicted Value | Assignment |

| ¹H NMR Chemical Shift | 8.5 - 8.7 ppm | Pyrazine-H |

| 3.8 ppm | -CH₂OH | |

| 3.5 ppm | -OH | |

| 2.1 ppm | -NH₂ | |

| 1.4 ppm | -CH₃ | |

| ¹³C NMR Chemical Shift | 140 - 155 ppm | Pyrazine-C |

| 70 ppm | -CH₂OH | |

| 60 ppm | C(amino) | |

| 25 ppm | -CH₃ | |

| Vibrational Frequency | 3450 cm⁻¹ | O-H stretch |

| 3350 cm⁻¹ | N-H stretch (asymmetric) | |

| 3280 cm⁻¹ | N-H stretch (symmetric) | |

| 1580 cm⁻¹ | Pyrazine ring stretch | |

| 1050 cm⁻¹ | C-O stretch |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying molecules in the gas phase (in isolation), the behavior of molecules is often significantly influenced by their environment, particularly in a solvent. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and environmental effects. rsc.org

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation tracks the trajectories of all atoms, providing insights into how the solvent molecules arrange around the solute and how they affect its conformation and dynamics. MD simulations are particularly useful for studying intermolecular hydrogen bonding between the amino alcohol and water, which governs its solubility and hydration properties. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed, where the solute is treated with a high-level quantum method while the solvent is treated with a classical force field, offering a balance of accuracy and efficiency for studying reactions in solution. researchgate.net

Theoretical Insights into Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying the transition states that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For this compound, theoretical methods can be used to explore potential reactions, such as its role in catalysis or its degradation pathways. DFT calculations can map out the entire reaction pathway, optimizing the geometries of reactants, products, intermediates, and transition states. acs.org A comparative study on the reaction of CO₂ with monoethanolamine (MEA) and the sterically hindered amino alcohol 2-amino-2-methyl-1-propanol (AMP) demonstrated how DFT can reveal different mechanistic pathways (carbamate vs. bicarbonate formation) by calculating the activation energies for each step. researchgate.net For the subject compound, similar studies could predict its reactivity towards electrophiles or its behavior in different chemical environments, providing a fundamental understanding that is difficult to obtain through experimental means alone.

Synthesis and Characterization of Analogs and Derivatives of 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol

Systematic Structural Modifications of the Pyrazine (B50134) Ring

Standard organic synthesis methods are often employed to introduce these modifications. For example, halogen atoms can be introduced via electrophilic halogenation, and other functional groups can be installed through various coupling reactions. The precise location and identity of these new substituents are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Below is a table illustrating potential modifications to the pyrazine ring:

| Original Scaffold | Modification Type | Example of Modified Structure | Potential Synthetic Method |

| 2-Amino-2-(pyrazin-2-yl)propan-1-ol | Halogenation | 2-Amino-2-(5-chloropyrazin-2-yl)propan-1-ol | Electrophilic aromatic substitution |

| This compound | Alkylation | 2-Amino-2-(5-methylpyrazin-2-yl)propan-1-ol | Friedel-Crafts alkylation or cross-coupling |

| This compound | Alkoxylation | 2-Amino-2-(5-methoxypyrazin-2-yl)propan-1-ol | Nucleophilic aromatic substitution |

Diversification of the Amino Alcohol Moiety

The amino alcohol portion of the molecule offers several sites for chemical alteration, including the amino group, the hydroxyl group, and the stereocenter.

O-Alkylation and O-Acylation: The hydroxyl group can be transformed into an ether or an ester. This can alter the polarity and metabolic stability of the compound.

Stereochemistry: The central carbon atom of the amino alcohol moiety is a chiral center. Enantioselective synthesis methods can be used to produce either the (R) or (S) enantiomer, which can exhibit different biological activities.

The following table provides examples of these modifications:

| Modification Target | Reaction Type | Resulting Functional Group | Example Reagents |

| Amino Group | N-Acylation | Amide | Acetyl chloride, triethylamine |

| Amino Group | N-Alkylation | Secondary Amine | Methyl iodide, potassium carbonate |

| Hydroxyl Group | O-Acylation | Ester | Acetic anhydride (B1165640), pyridine |

| Hydroxyl Group | O-Alkylation | Ether | Methyl iodide, sodium hydride |

Methodologies for Structure-Activity Relationship (SAR) Studies in Ligand Design or Building Block Utility

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. researchgate.netnih.gov These studies involve synthesizing a series of structurally related compounds and evaluating them in biological or functional assays. By comparing the activities of these analogs, researchers can deduce which structural features are important for the desired effect. researchgate.netnih.gov

For derivatives of this compound, an SAR campaign would typically involve:

Library Synthesis: A collection of analogs is synthesized, with systematic variations in the pyrazine ring substituents and the amino alcohol moiety.

Biological/Functional Screening: The library of compounds is tested in relevant assays. In medicinal chemistry, this could be an enzyme inhibition assay or a cell-based proliferation assay. nih.gov

Data Analysis: The results are analyzed to identify trends. For instance, it might be found that bulky substituents on the pyrazine ring increase activity, while modifications to the hydroxyl group decrease it.

Model Generation: Often, computational techniques like Quantitative Structure-Activity Relationship (QSAR) are used to build predictive models that can guide the design of even more potent or suitable compounds. nih.gov These models can help to rationalize the steric and electrostatic factors that influence activity. nih.gov

The insights gained from SAR studies are crucial for optimizing the lead compound into a candidate with improved properties.

Synthesis of Homo- and Hetero-Dimers or Oligomers Incorporating the Scaffold

The this compound scaffold can also be used as a building block to create larger, more complex molecules like dimers and oligomers. This is achieved by linking two or more of the monomer units together.

Homodimers: These are formed by joining two identical this compound units. The linkage can be created by forming a bridge between the amino or hydroxyl groups of the two monomers. For example, a dicarboxylic acid could be used to link the amino groups of two monomers, forming a diamide.

Heterodimers and Oligomers: These are created by linking the this compound scaffold to other distinct molecular fragments. This approach allows for the combination of different properties into a single molecule.

The synthesis of these larger structures requires careful planning and the use of appropriate coupling chemistries and protecting group strategies to ensure that the desired connections are made. The characterization of such molecules often requires a combination of analytical techniques, including NMR, mass spectrometry, and sometimes X-ray crystallography to confirm their structures.

Future Research Directions and Emerging Paradigms for 2 Amino 2 Pyrazin 2 Yl Propan 1 Ol Research

Development of Novel Stereoselective Synthetic Methodologies with Green Chemistry Principles

The synthesis of enantiomerically pure chiral amino alcohols is a critical endeavor, as these structures are prevalent synthons for bioactive molecules. nih.govfrontiersin.org Future synthetic strategies for 2-Amino-2-(pyrazin-2-yl)propan-1-ol will increasingly prioritize stereoselectivity while adhering to the principles of green chemistry. acs.orgnih.gov

One of the most promising avenues is the use of biocatalysis. nih.gov The efficient synthesis of chiral amino alcohols can be achieved via the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). frontiersin.org This method is highly desirable as it can use ammonia (B1221849) as the sole, inexpensive amino donor under mild reaction conditions. nih.govfrontiersin.org Protein engineering techniques, such as the Combinatorial Active-Site Saturation Test/Iterative Saturation Mutagenesis (CAST/ISM), have been successfully applied to improve the catalytic efficiency of these enzymes. nih.gov For instance, directed evolution of an AmDH from Sporosarcina psychrophila led to a variant with significantly enhanced activity for producing chiral amino alcohols, while maintaining excellent enantioselectivity (>99% ee). nih.gov

| Enzyme Variant | Relative Improvement in kcat/Km | Total Turnover Number (TTN) Improvement | Reference |

| wh84 | 4-fold | 4-fold | nih.gov |

In parallel, advances in chemical catalysis offer green alternatives. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents a facile and highly enantioselective one-step process to access chiral 1,2-amino alcohols. acs.orgnih.gov This approach holds distinct advantages over classical resolution methods due to its economic and environmental benefits, and it avoids the need for high-pressure hydrogenation equipment. acs.org Future work could adapt this powerful technology to the synthesis of this compound. The core tenets of green chemistry, including maximizing atom economy, utilizing renewable feedstocks, employing green solvents, and developing recyclable catalysts, will guide the development of these new synthetic pathways. acs.orgnih.gov

Exploration of Advanced Catalytic Applications Beyond Current Scope

Future research should explore the potential of this compound as a novel chiral ligand in asymmetric catalysis. By coordinating with transition metals such as ruthenium, iron, or cobalt, it could form catalysts for a variety of transformations. nih.gov The synthesis of new coordination compounds based on this pyrazine (B50134) derivative could lead to catalysts with unique reactivity and selectivity. nih.gov Furthermore, the application of pyrazine-containing scaffolds in organocatalysis is a growing field, and this amino alcohol could be investigated as a catalyst for reactions such as aldol (B89426) or Michael additions. acs.org

Integration into Advanced Functional Materials Research (Focus on synthetic strategies, not specific material properties)

The incorporation of heterocyclic moieties like pyrazine into polymers and supramolecular structures is a known strategy for creating advanced materials. acs.org this compound is an ideal building block for such purposes due to its bifunctional nature. The presence of both a primary amine and a primary alcohol group allows it to act as a versatile monomer in polymerization reactions.

Synthetic strategies to integrate this compound into material backbones would primarily involve step-growth polymerization. For example, it could be reacted with dicarboxylic acids or their derivatives to form novel polyamides or with diisocyanates to form polyureas. The pyrazine ring would be pendant to the main polymer chain, imparting specific electronic and coordination properties. Novel synthetic methods, such as those developed for producing polysubstituted pyrazines from amino acid precursors, could be adapted to create tailored monomers for targeted material synthesis. acs.org The focus of this research would be on the synthetic protocols that enable the controlled incorporation of the this compound unit, thereby allowing for the systematic tuning of the resulting material's architecture. acs.org

Theoretical Prediction and Rational Design of Next-Generation Derivatives with Tunable Reactivity

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. nih.gov Future research on this compound will heavily rely on theoretical prediction and rational design to create next-generation derivatives with finely tuned properties. researchgate.netimist.ma

Density Functional Theory (DFT) can be employed to investigate reaction mechanisms for the synthesis of new derivatives and to understand the electronic structure of the molecule. researchgate.net Calculations of molecular orbitals, such as the HOMO-LUMO gap, can provide insights into the reactivity and electronic stability of newly designed compounds. nih.gov

A significant emerging paradigm is the use of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models for the high-throughput screening of virtual compound libraries. imist.maresearchgate.net This approach involves generating a set of molecular descriptors for proposed derivatives of this compound and using ML algorithms—such as decision trees or gradient boosting—to build predictive models for a desired property, like catalytic activity or binding affinity. imist.ma These models are validated using statistical metrics to ensure their predictive power. imist.maresearchgate.net

| Machine Learning Model | Target Property | Coefficient of Determination (R²) | Root Mean Squared Error (RMSE) | Reference |

| Decision Tree (DT) | Antiproliferative Activity | 93.64% | 0.104 | imist.ma |

| XGBOOST | Antiproliferative Activity | 91.08% | 0.09 | imist.ma |

Finally, molecular docking studies can be used to visualize and evaluate the interactions of designed derivatives with specific biological or material targets. nih.govnih.gov This allows for the rational design of molecules with enhanced binding affinity through interactions like hydrogen bonding and π–π stacking, guiding synthetic efforts toward the most promising candidates. nih.gov

Q & A

Basic Research Question

How does the substitution pattern on the pyrazine ring modulate the biological activity of this compound derivatives?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., collagenase inhibition ).

- Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to compact active sites (e.g., β2 adrenergic receptors) .

- QSAR Models : Correlate Hammett σ constants (σmeta = +0.37 for Cl) with IC₅₀ values to predict activity .

What experimental techniques validate the proposed mechanism of action for this compound in enzyme inhibition assays?

Advanced Research Question

- Enzyme Kinetics : Michaelis-Menten analysis (Km, Vmax) identifies competitive/non-competitive inhibition .

- ITC (Isothermal Titration Calorimetry) : Measures binding affinity (Kd = 1–10 µM) and thermodynamic parameters (ΔH, ΔS) .

- Western Blotting : Confirms downstream effects (e.g., reduced phosphorylation of ERK in β2 receptor pathways) .

How can researchers optimize the synthetic scalability of this compound for preclinical studies?

Advanced Research Question

- Flow Chemistry : Continuous reactors reduce batch variability and improve yield (>80%) .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to meet EHS standards .

- Quality Control : In-line PAT (Process Analytical Technology) monitors purity via FTIR/Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.